(Cyclohexylmethyl)(methoxy)boranyl
Description
(Cyclohexylmethyl)(methoxy)boranyl is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a cyclohexylmethyl group and a methoxy group bonded to a boron atom, making it a versatile reagent in organic synthesis and catalysis.
Properties
CAS No. |
104393-97-7 |
|---|---|
Molecular Formula |
C8H16BO |
Molecular Weight |
139.03 g/mol |
InChI |
InChI=1S/C8H16BO/c1-10-9-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
VXMJOWKWNGIXML-UHFFFAOYSA-N |
Canonical SMILES |
[B](CC1CCCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(methoxy)boranyl typically involves the reaction of cyclohexylmethylboronic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Cyclohexylmethylboronic acid+Methanol→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)(methoxy)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds, depending on the nucleophile used.
Scientific Research Applications
(Cyclohexylmethyl)(methoxy)boranyl has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(methoxy)boranyl involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boron atom participates in the transmetalation step, transferring the organic group to a palladium catalyst, which then forms the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylboronic acid
- Methoxyborane
- Cyclohexylmethylboronic acid
Uniqueness
(Cyclohexylmethyl)(methoxy)boranyl is unique due to the presence of both a cyclohexylmethyl group and a methoxy group bonded to the boron atom. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers enhanced versatility in organic synthesis and catalysis.
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